molecular formula C24H18O10 B13732102 10H-Benzo(b)xanthene-7,10,12-trione, 6,11-dihydroxy-3,8-dimethoxy-1-methyl-, diacetate CAS No. 33390-28-2

10H-Benzo(b)xanthene-7,10,12-trione, 6,11-dihydroxy-3,8-dimethoxy-1-methyl-, diacetate

Cat. No.: B13732102
CAS No.: 33390-28-2
M. Wt: 466.4 g/mol
InChI Key: VPMKLJDGHWQNDH-UHFFFAOYSA-N
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Description

10H-Benzo(b)xanthene-7,10,12-trione, 6,11-dihydroxy-3,8-dimethoxy-1-methyl-, diacetate is a complex organic compound with a highly oxidized benzoxanthone structure

Preparation Methods

The synthesis of 10H-Benzo(b)xanthene-7,10,12-trione, 6,11-dihydroxy-3,8-dimethoxy-1-methyl-, diacetate can be achieved through several routes. One common method involves a base-catalyzed reaction between 2-hydroxy-4-methoxy-6-methylacetophenone and dimethyl 3,5-dimethoxyhomophthalate, followed by oxidation with trifluoroperacetic acid . Another approach includes the formation of 1,2,4,5,8-pentamethoxynaphthalene and its regiospecific acylation at C-6 with 2-benzyloxy-4-methoxy-6-methylbenzoic acid . Industrial production methods typically involve similar synthetic routes but are optimized for higher yields and scalability.

Chemical Reactions Analysis

10H-Benzo(b)xanthene-7,10,12-trione, 6,11-dihydroxy-3,8-dimethoxy-1-methyl-, diacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroperacetic acid for oxidation and iodide ion for demethylation . Major products formed from these reactions include substituted benzoxanthones and quinones .

Mechanism of Action

The mechanism of action of 10H-Benzo(b)xanthene-7,10,12-trione, 6,11-dihydroxy-3,8-dimethoxy-1-methyl-, diacetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of key enzymes and disruption of cellular processes in fungi and bacteria . The compound’s structure allows it to interact with various biological molecules, leading to its antimicrobial activity .

Properties

CAS No.

33390-28-2

Molecular Formula

C24H18O10

Molecular Weight

466.4 g/mol

IUPAC Name

(6-acetyloxy-3,8-dimethoxy-1-methyl-7,10,12-trioxobenzo[b]xanthen-11-yl) acetate

InChI

InChI=1S/C24H18O10/c1-9-6-12(30-4)7-14-16(9)21(29)19-22(32-10(2)25)17-13(27)8-15(31-5)20(28)18(17)23(24(19)34-14)33-11(3)26/h6-8H,1-5H3

InChI Key

VPMKLJDGHWQNDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C3=C(O2)C(=C4C(=C3OC(=O)C)C(=O)C=C(C4=O)OC)OC(=O)C)OC

Origin of Product

United States

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